molecular formula C16H17NO3S B2482133 2-(Ethyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1241967-21-4

2-(Ethyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2482133
CAS RN: 1241967-21-4
M. Wt: 303.38
InChI Key: XLIILIBYHOSGRY-UHFFFAOYSA-N
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Description

2-(Ethyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, also known as EPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of thiophene and has been studied for its unique properties and potential uses in drug development, material science, and other scientific fields.

Scientific Research Applications

Organic Electronics and Semiconductors

Thiophene derivatives, including the compound , play a crucial role in organic electronics. Their unique π-conjugated structures make them excellent candidates for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Researchers investigate their electrical properties, charge transport, and stability to enhance device performance .

Materials Science and Polymer Chemistry

Thiophene-containing polymers, such as poly(3-hexylthiophene) (P3HT), are essential for organic electronics. Scientists explore their synthesis, properties, and applications in flexible displays, sensors, and energy storage devices .

Synthetic Methodology and Heterocyclization

The synthesis of thiophene derivatives remains an active area of research. Methods like Gewald, Paal–Knorr, and Hinsberg reactions enable the construction of diverse thiophene scaffolds. Scientists explore novel synthetic routes and optimize conditions for efficient access to these compounds .

properties

IUPAC Name

[2-(N-ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-3-17(13-7-5-4-6-8-13)14(18)11-20-16(19)15-12(2)9-10-21-15/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIILIBYHOSGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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